molecular formula C7H5ClO4 B1294867 3-Chloro-4,5-dihydroxybenzoic acid CAS No. 79188-95-7

3-Chloro-4,5-dihydroxybenzoic acid

Cat. No.: B1294867
CAS No.: 79188-95-7
M. Wt: 188.56 g/mol
InChI Key: GGUNECQLDCNDDY-UHFFFAOYSA-N
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Description

3-Chloro-4,5-dihydroxybenzoic acid (C₇H₅ClO₄) is a tri-substituted benzoic acid derivative featuring hydroxyl groups at positions 4 and 5 and a chlorine atom at position 3. This compound is synthesized via demethylation of 3-chloro-4-hydroxy-5-methoxybenzoic acid using tribromoborane (BBr₃) in dichloromethane, yielding a 79% isolated product . Key spectral data include a ¹H NMR (DMSO-d₆) signal at δ 12.69 (br s, 1H, -COOH) and δ 10.14 (br s, 2H, -OH), with ESI-MS m/z 187 [M + H]⁺ . It serves as a critical intermediate in pharmaceutical synthesis, notably for retinoid receptor modulators like 4-[3-chloro-4,5-bis(cyclopentyloxy)benzamido]benzoic acid, which exhibits oral bioavailability and receptor selectivity .

Properties

IUPAC Name

3-chloro-4,5-dihydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUNECQLDCNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401000328
Record name 3-Chloro-4,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79188-95-7, 87932-49-8
Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079188957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 87932-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-4,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401000328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Benzoic Acid Derivatives

Compound Name Substituents Molecular Formula Key Applications/Properties
3-Chloro-4,5-dihydroxybenzoic acid Cl (C3), OH (C4, C5) C₇H₅ClO₄ Pharmaceutical intermediate
3,4-Dihydroxybenzeneacrylic acid (Caffeic acid) OH (C3, C4), propenoic acid chain C₉H₈O₄ Antioxidant, dietary supplements
4-Chlorobenzoic acid Cl (C4) C₇H₅ClO₂ USP standard; solubility in 0.5 N NaOH: 1 g/25 mL
4-Chloro-3,5-dinitrobenzoic acid (CDNBA) Cl (C4), NO₂ (C3, C5) C₇H₃ClN₂O₆ Environmental toxicology studies
3-Hexaprenyl-4,5-dihydroxybenzoic acid OH (C4, C5), hexaprenyl chain C₄₃H₆₀O₄ Lipophilic metabolite in biochemical pathways

Physicochemical Properties

  • Acidity and Solubility: The presence of two hydroxyl groups in this compound enhances its acidity compared to 4-chlorobenzoic acid (pKa ~2.8 vs. ~4.0) due to electron-withdrawing effects and hydrogen bonding . However, its solubility in aqueous solutions is lower than caffeic acid, which benefits from the polar propenoic acid chain .
  • Reactivity : The chlorine atom at C3 in this compound facilitates nucleophilic substitution reactions, as seen in its conversion to cyclopentyloxy derivatives under alkylation conditions . In contrast, CDNBA’s nitro groups render it highly electrophilic, contributing to its environmental persistence and toxicity .

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